2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide is an organic compound that features a combination of aromatic rings, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Acetamide formation: The intermediate is then reacted with 3-methoxyaniline in the presence of acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfanyl and acetamide groups on biological systems.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-hydroxyphenyl)acetamide
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-aminophenyl)acetamide
- 2-[(3-chlorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfanyl and acetamide groups also provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-7-3-6-14(9-15)18-16(19)11-21-10-12-4-2-5-13(17)8-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPVEXNHXXKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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